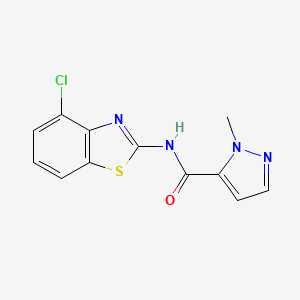

![molecular formula C16H14N4O3S B6530205 methyl 4-[2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate CAS No. 1019096-84-4](/img/structure/B6530205.png)

methyl 4-[2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 4-[2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate” is a complex organic compound that contains a pyrazole ring. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The synthesis of pyrazoles can also involve reactions like silver-mediated [3 + 2] cycloaddition, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines .Molecular Structure Analysis

The molecular structure of pyrazoles is characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . This structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are involved in several reactions such as [3 + 2] cycloaddition of dialkyl azodicarboxylates with substituted propargylamines, Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones, and palladium-catalyzed coupling of aryl triflates with pyrazole derivatives .科学研究应用

Methyl 4-[2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate has been studied for its potential applications in biological and biochemical research. It has been used in studies on cell differentiation, gene expression, protein synthesis, and enzyme activity. It has also been used in studies on the regulation of gene expression, signal transduction, and protein-protein interactions. Additionally, it has been used in studies on the regulation of cell proliferation, apoptosis, and cell cycle progression.

作用机制

Target of Action

Compounds with similar structures, such as 5-amino-pyrazoles, have been used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These compounds have been highlighted for their diverse applications, especially in the field of pharmaceutics and medicinal chemistry .

Mode of Action

It’s worth noting that similar compounds, such as 1-methylpyrazole-4-boronic acid pinacol ester, have been used as reagents for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides as potential jak2 inhibitors for myeloproliferative disorders therapy, and pyridine derivatives as tgf-β1 and active a signaling inhibitors .

Biochemical Pathways

Similar compounds have been involved in several reactions as reagents for the preparation of various biologically active compounds .

Result of Action

Similar compounds have been used in the synthesis of various biologically active compounds .

实验室实验的优点和局限性

The use of methyl 4-[2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate in laboratory experiments has a number of advantages. It is a relatively simple and inexpensive compound to synthesize and is easily available. Additionally, it is a relatively stable compound and is not easily degraded. However, there are some limitations to its use in laboratory experiments. It is a relatively weak inhibitor of GAPDH and may not be suitable for studies requiring a more potent inhibitor. Additionally, it can be toxic to cells at high concentrations and may interfere with other biochemical processes.

未来方向

Methyl 4-[2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate has a number of potential future directions. It could be further studied for its potential applications in drug discovery and development. Additionally, it could be used as a tool to study the regulation of gene expression, signal transduction pathways, and protein-protein interactions. Furthermore, it could be used to study the biochemical and physiological effects of other compounds and to develop new strategies for drug delivery. Finally, it could be used to study the regulation of cell proliferation, apoptosis, and cell cycle progression.

合成方法

Methyl 4-[2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate can be synthesized from the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid and 1,3-thiazol-4-ylbenzene in the presence of anhydrous sodium acetate and acetic anhydride. The reaction is carried out in an inert atmosphere at a temperature of 80-90°C. The product is then purified by column chromatography and recrystallized from acetonitrile.

安全和危害

属性

IUPAC Name |

methyl 4-[2-[(2-methylpyrazole-3-carbonyl)amino]-1,3-thiazol-4-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S/c1-20-13(7-8-17-20)14(21)19-16-18-12(9-24-16)10-3-5-11(6-4-10)15(22)23-2/h3-9H,1-2H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMHLEAZNQMVLHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6530122.png)

![2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide](/img/structure/B6530135.png)

![N-(4-acetamidophenyl)-2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide](/img/structure/B6530138.png)

![N-(4-chlorophenyl)-2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide](/img/structure/B6530148.png)

![N-cyclopropyl-2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide](/img/structure/B6530169.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6530172.png)

![1-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}-1H-pyrazole-5-carboxamide](/img/structure/B6530174.png)

![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6530182.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6530194.png)

![4,6-difluoro-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6530226.png)